N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide
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Overview
Description
N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.
Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound under basic conditions.
Attachment of the acetamide group: This can be done by reacting the intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide
- N-(2-bromophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide
- N-(2-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide
Uniqueness
N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them attractive for drug development.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-14-8-6-13(7-9-14)22-11-10-20-18(22)25-12-17(23)21-16-5-3-2-4-15(16)19/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYBIPHVGAOKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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